molecular formula C13H15NO2 B13461531 Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate

Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B13461531
M. Wt: 217.26 g/mol
InChI Key: UJTLYZTWVNELND-UHFFFAOYSA-N
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Description

Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s rigid bicyclic framework provides a distinct three-dimensional shape, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This reaction is facilitated by photochemistry, where light energy is used to drive the formation of the bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to optimize the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the photochemical reaction using specialized equipment. The process would need to ensure consistent light exposure and efficient mixing of reactants to achieve high yields. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
  • Bicyclo[2.1.1]hexane derivatives

Uniqueness

Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate stands out due to its phenyl substitution, which imparts unique chemical and biological properties. This substitution can enhance the compound’s ability to interact with specific targets and improve its overall stability and reactivity .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate

InChI

InChI=1S/C13H15NO2/c1-16-11(15)13-7-12(8-13,9-14-13)10-5-3-2-4-6-10/h2-6,14H,7-9H2,1H3

InChI Key

UJTLYZTWVNELND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(CN2)C3=CC=CC=C3

Origin of Product

United States

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